2-Mercaptoethanesulfonic acid
Overview
Description
2-Mercaptoethanesulfonic acid, also known as Coenzyme M, is an organosulfonic acid consisting of sulfonic acid having a 2-mercaptoethyl group attached to sulfur . It is used as an antioxidant and cytoprotective agent in a wide variety of applications, from protection from toxicity of therapeutic agents, such as cyclophosphamide, to prevention from brain injury damage .
Synthesis Analysis
The manufacturing process of this compound involves placing 2,100 g of β-S-thiuronium ethanesulfonate in a solution of 2,100 cc of concentrated aqueous ammonia and 400 cc of water .Molecular Structure Analysis
The molecular formula of this compound is C2H6O3S2. It is an organic compound with a thiol (-SH) functional group and a sulfonic acid (-SO3H) functional group .Chemical Reactions Analysis
This compound is a thermally stable acidic cofactor in the methyl transfer reaction of methanobacterium .Physical And Chemical Properties Analysis
This compound appears as a crystalline powder, white to light yellow in color . It has a density of 1.25 g/mL at 20 °C .Scientific Research Applications
Electrocatalysis
2-Mercaptoethanesulfonic acid (2-MESA) demonstrates significant applications in electrocatalysis. A study revealed its catalytic oxidation on electrodes modified with cobalt phthalocyanine, indicating its importance in the field of electrochemical reactions and materials science (Gulppi et al., 2001).
Amino Acid Analysis
This compound is also useful in the analytical chemistry domain, particularly for amino acid analysis. It has been employed as a derivatization reagent for fluorescent detection of amino acids, offering an alternative to conventional reagents and indicating its versatility in biochemical analysis (Csapó et al., 2004).
Biosynthesis in Methanogenic Archaea
In the realm of biochemistry, this compound plays a crucial role in the biosynthesis of coenzyme M in methanogenic archaea. This discovery has broadened our understanding of microbial metabolism and has implications for studying the unique biochemical pathways in archaea (White, 2017).
Environmental Remediation
Research has shown that this compound analogues can enhance the population of sulfate-reducing bacteria in soil, improving the dechlorination rate of pollutants like DDT. This highlights its potential application in environmental remediation and the bioremediation of contaminated sites (Hu et al., 2012).
Medical Applications
In medical research, this compound has been investigated for its role in cholesteatoma surgery, demonstrating its potential as a chemical aid in surgical procedures. This expands its applications beyond traditional chemical and biological roles to potential therapeutic and clinical applications (Moffa et al., 2021).
Mechanism of Action
2-Mercaptoethanesulfonic acid functions as a potent inhibitor of myeloperoxidase (MPO), modulating its catalytic activity and function . It competes with chloride (Cl-), inhibiting MPO’s chlorinating activity, and switches the reaction from a 2-electron to a 1-electron pathway, allowing the enzyme to function only with catalase-like activity .
Safety and Hazards
2-Mercaptoethanesulfonic acid is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to wear personal protective equipment, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation .
Future Directions
2-Mercaptoethanesulfonic acid has been used in research for the photocatalytic reduction of carbon dioxide. A significant enhancement in the total gas-production rate on the Au/TiO2 heterostructure was achieved by selectively adsorbing thiol molecules, specifically mercaptoethanesulfonic acid, onto the gold surface . This strategy holds promise for application in various other heterogeneous photocatalytic systems in the near future .
properties
IUPAC Name |
2-sulfanylethanesulfonic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNEWHQLOPFWXOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CS(=O)(=O)O)S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H6O3S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
19767-45-4 (Parent) | |
Record name | Mercaptoethanesulfonic acid | |
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DSSTOX Substance ID |
DTXSID8023264 | |
Record name | 2-Mercaptoethanesulfonic acid | |
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Molecular Weight |
142.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Clear, colorless liquid., Solid | |
Record name | 2-Mercaptoethanesulfonic acid | |
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Record name | Mesna | |
Source | Human Metabolome Database (HMDB) | |
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Mechanism of Action |
A metabolite called acrolein is produced when ifosfamide and cyclophosphamide are metabolized. This metabolite concentrates in the bladder and causes cell death via upregulation of reactive oxygen species (ROS), and activates inducible nitric oxide synthase (iNOS) which leads to production of nitric oxide (NO). Both ROS and NO produce products which are detrimental to lipids, proteins and DNA strands. Furthermore, ROS stimulate gene expression of pro-inflammatory cytokines such as TNF-α AND IL-1β. Acrolein may also lead to ulceration of the bladder urothelium. Mesna protects against cyclophosphamide and ifosfamide induced hemorrhagic cystitis by binding to their toxic metabolites. Mesna is metabolized to dimesna and excreted by the kidneys. Glutathione dihydrogenase acts on the reabsorbed portion and produces free sulfhydryl groups. These free sulfhydryl groups bind acrolein in the bladder, allowing effective excretion and prevention of toxic effects. In addition, Mesna binds to and detoxifies a urotoxic ifosfamide metabolite called 4-hydroxy-ifosfamide. | |
Record name | Coenzyme M | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09110 | |
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CAS RN |
3375-50-6, 9005-46-3 | |
Record name | Mercaptoethanesulfonic acid | |
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Record name | Mercaptoethanesulfonic acid | |
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Record name | Coenzyme M | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09110 | |
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Record name | 2-Mercaptoethanesulfonic acid | |
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Record name | 2-mercaptoethanesulphonic acid | |
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Source | European Chemicals Agency (ECHA) | |
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Record name | 2-MERCAPTOETHANESULFONIC ACID | |
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Record name | Mesna | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0003745 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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